4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine
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Overview
Description
4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine is a compound that belongs to the class of pyrimidinamine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to act as a mitochondrial complex I electron transport inhibitor, which disrupts the electron transport chain and affects cellular respiration . This mechanism is responsible for its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Diflumetorim: A commercial pyrimidinamine fungicide with similar structural features but different biological activity.
Pyrimidifen: Another pyrimidinamine derivative used as a template for the synthesis of new compounds.
Uniqueness
4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine is unique due to its specific structural features, such as the presence of the trifluoromethyl group and the azetidine ring.
Properties
Molecular Formula |
C14H14F3N5 |
---|---|
Molecular Weight |
309.29 g/mol |
IUPAC Name |
4-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C14H14F3N5/c1-9-2-4-19-13(20-9)21-11-7-22(8-11)12-6-10(3-5-18-12)14(15,16)17/h2-6,11H,7-8H2,1H3,(H,19,20,21) |
InChI Key |
RIMRRXADZNYSOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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